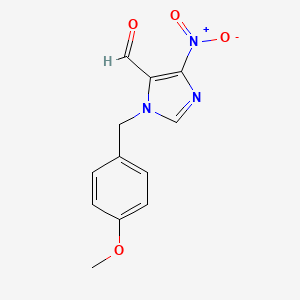

![molecular formula C12H8F3N3O3 B2408332 6-oxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3-carboxamide CAS No. 900001-87-8](/img/structure/B2408332.png)

6-oxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-oxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3-carboxamide” is a pyridazine derivative. Pyridazines are diazines (unsaturated six-membered rings with two nitrogen atoms) and have been studied for various biological activities . The trifluoromethoxy group attached to the phenyl ring is a common substituent in medicinal chemistry, known to influence the lipophilicity and metabolic stability of the compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present in the molecule. For example, the presence of the trifluoromethoxy group might increase the compound’s lipophilicity, influencing its solubility and distribution properties .Applications De Recherche Scientifique

Synthesis and Biological Activities

Novel Syntheses Under Microwave Irradiation : Research demonstrates innovative synthesis methods for related compounds under microwave irradiation, highlighting efficient pathways to generate diverse carboxamide derivatives, which could be pivotal in pharmaceutical chemistry and material science due to their potential biological activities and applications in drug design (Abdalha et al., 2011).

C-Met Kinase Inhibitors : A study on derivatives containing similar chemical moieties explores their in vitro inhibitory activities against c-Met kinase, showcasing the potential of such compounds in cancer therapy due to their moderate to good antitumor activities (Liu et al., 2020).

Herbicidal Activities : The synthesis and evaluation of pyridazine derivatives for their bleaching and herbicidal activities are discussed, indicating the agricultural applications of these compounds in controlling weed growth and improving crop yields (Xu et al., 2012).

Mécanisme D'action

Target of Action

The primary target of 6-oxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3-carboxamide is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .

Mode of Action

The compound acts as an inhibitor of sEH . It binds to the active site of the enzyme, preventing it from metabolizing its substrates. This inhibition leads to an increase in the levels of EETs, which can have various downstream effects depending on the physiological context .

Biochemical Pathways

The inhibition of sEH affects the metabolism of arachidonic acid , a fatty acid that is a key player in inflammation and other physiological processes. EETs, the products of arachidonic acid metabolism that are degraded by sEH, have anti-inflammatory and vasodilatory effects. Therefore, the inhibition of sEH can lead to a decrease in inflammation and an increase in blood flow .

Pharmacokinetics

Similar compounds containing a 4-(trifluoromethoxy)phenyl group have been shown to have good oral bioavailability and to be metabolized primarily by the liver

Result of Action

The inhibition of sEH by 6-oxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3-carboxamide can lead to a variety of effects at the molecular and cellular level. These include a decrease in inflammation, an increase in blood flow, and potentially other effects related to the roles of EETs in cellular signaling .

Propriétés

IUPAC Name |

6-oxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3O3/c13-12(14,15)21-8-3-1-7(2-4-8)16-11(20)9-5-6-10(19)18-17-9/h1-6H,(H,16,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDPXRZRSJCLST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=NNC(=O)C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2408250.png)

![2-[3-Chloro-4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2408253.png)

![4-allyl-3-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B2408254.png)

![Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate](/img/structure/B2408257.png)

![2-{[(2-Chloro-6-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2408260.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2408261.png)

![1-{4-[(3-Methylbenzyl)oxy]phenyl}methanamine](/img/structure/B2408264.png)

![1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2408268.png)

![8-Ethyl-12-{4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2408270.png)